molecular formula C16H15N3O3 B5297284 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Cat. No. B5297284
M. Wt: 297.31 g/mol
InChI Key: HRHBNNUQNRIRJJ-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. Mofezolac belongs to the class of oxadiazole derivatives and has been shown to possess analgesic, anti-inflammatory, and antipyretic properties.

Mechanism of Action

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic, anti-inflammatory, and antipyretic properties. It has been found to inhibit the production of prostaglandins and other inflammatory mediators, resulting in a reduction in pain, fever, and inflammation. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, its well-established mechanism of action, and its availability as a reference drug. However, it also has some limitations, including its potential toxicity, its limited solubility, and its high cost.

Future Directions

There are several future directions for research on N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide. One potential area of research is the development of novel formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to investigate its potential toxicity and long-term effects.

Synthesis Methods

The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with N-methyl-2-furancarboxamide in the presence of acetic anhydride and triethylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. It has been shown to possess potent anti-inflammatory and analgesic properties and has been used as a reference drug in several preclinical and clinical studies.

properties

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-5-3-6-12(9-11)15-17-14(22-18-15)10-19(2)16(20)13-7-4-8-21-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBNNUQNRIRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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